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molecular formula C7H6N4O3 B8460476 3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B8460476
M. Wt: 194.15 g/mol
InChI Key: UEKOZYIVERIVGB-UHFFFAOYSA-N
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Patent
US08163935B2

Procedure details

A solution of 20.0 g (103 mmol) 3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 168 mL 48% hydrobromic acid was heated for 6 h at 135° C. An additional 33 mL of 48% hydrobromic acid was added and the reaction was stirred at 135° C. overnight. The reaction was cooled to room temperature and quenched into 1675 mL ice water. The resulting slurry was adjusted to pH 9 by the addition of 125 mL saturated aqueous ammonium hydroxide. The precipitate was filtered and washed with 200 mL water and dried in a vacuum oven at 50° C. overnight to give 17.58 g (75%) of the title product as a light yellow solids.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[C:7]([N+]([O-])=O)=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]1=[O:14].[BrH:15]>>[Br:15][C:7]1[C:6]2[N:2]([CH3:1])[C:3](=[O:14])[NH:4][C:5]=2[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(NC2=C1C(=NC=C2)[N+](=O)[O-])=O
Name
Quantity
168 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 135° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched into 1675 mL ice water
ADDITION
Type
ADDITION
Details
The resulting slurry was adjusted to pH 9 by the addition of 125 mL saturated aqueous ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with 200 mL water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC=CC2=C1N(C(N2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.58 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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